

## AZD-5672: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

#### **Abstract**

**AZD-5672** is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] This document provides detailed application notes and protocols for the preclinical research use of **AZD-5672**, targeting researchers, scientists, and drug development professionals. It includes information on suppliers, purchasing, and key in vitro and in vivo experimental procedures. The protocols provided are for the assessment of **AZD-5672**'s inhibitory activity on CCR5-mediated chemotaxis, receptor internalization, and its interaction with the P-glycoprotein (P-gp) transporter.

## Product Information Suppliers and Purchasing

**AZD-5672** for research purposes can be obtained from various chemical suppliers. It is crucial to source from a reputable vendor to ensure compound quality and purity. The product is intended for laboratory research use only and is not for human or veterinary use.[3]

Table 1: Representative Suppliers of AZD-5672



| Supplier           | Website      | Notes                                                                 |  |
|--------------------|--------------|-----------------------------------------------------------------------|--|
| MedchemExpress     | INVALID-LINK | Offers various quantities, including pre-dissolved solutions in DMSO. |  |
| MedKoo Biosciences | INVALID-LINK | Provides the compound with detailed chemical information.             |  |
| TargetMol          | INVALID-LINK | Offers a range of package sizes and provides solubility information.  |  |
| BioChemPartner     | INVALID-LINK | Supplies the compound with purity specifications.                     |  |

Purchasing typically involves creating an account on the supplier's website and placing an order for the desired quantity. Ensure compliance with your institution's procurement policies.

## **Physicochemical Properties**

Table 2: Physicochemical Properties of AZD-5672

| Property          | Value                               | Reference |
|-------------------|-------------------------------------|-----------|
| Molecular Formula | C32H38F2N2O5S2                      | [3]       |
| Molecular Weight  | 632.78 g/mol                        | [3]       |
| CAS Number        | 780750-65-4                         | [3]       |
| Appearance        | Crystalline solid                   | -         |
| Purity            | Typically >98% (varies by supplier) | -         |
| Solubility        | DMSO: ≥ 30 mg/mL (47.4 mM)          | [1]       |

## **Storage and Handling**

• Solid Form: Store at -20°C for long-term storage.



• In Solution (e.g., in DMSO): Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

## **Mechanism of Action and Signaling Pathway**

**AZD-5672** is a selective antagonist of CCR5, a G protein-coupled receptor (GPCR). CCR5 is the receptor for the chemokines CCL3 (MIP- $1\alpha$ ), CCL4 (MIP- $1\beta$ ), and CCL5 (RANTES). In rheumatoid arthritis, the interaction of these chemokines with CCR5 on immune cells, such as T-lymphocytes and macrophages, is believed to play a role in their recruitment to the inflamed synovium.

By binding to CCR5, **AZD-5672** allosterically inhibits the binding of its natural chemokine ligands, thereby blocking the downstream signaling cascades that lead to chemotaxis and cellular activation.



Click to download full resolution via product page

Figure 1. Simplified CCR5 signaling pathway and the inhibitory action of AZD-5672.

#### **Preclinical Data**



### In Vitro Activity

Table 3: In Vitro Inhibitory Activity of AZD-5672

| Target                | Assay               | IC50    | Reference |
|-----------------------|---------------------|---------|-----------|
| CCR5                  | Ligand Binding      | 0.32 nM | [1]       |
| hERG                  | Ion Channel Binding | 7.3 μΜ  | [1]       |
| P-glycoprotein (P-gp) | Digoxin Transport   | 32 μΜ   | [1]       |

#### In Vivo Pharmacokinetics

Table 4: Pharmacokinetic Parameters of AZD-5672 Following Intravenous Administration

| Species | Dose<br>(mg/kg) | Clearance<br>(CL)<br>(mL/min/kg) | Volume of<br>Distribution<br>(Vss) (L/kg) | Half-life (t½)<br>(h) | Reference |
|---------|-----------------|----------------------------------|-------------------------------------------|-----------------------|-----------|
| Rat     | 1-2             | 28                               | 5.3                                       | 2.6                   | [1]       |
| Dog     | 1-2             | 18                               | 5.7                                       | 3.9                   | [1]       |

# **Experimental Protocols Chemotaxis Assay**

This protocol is designed to assess the ability of **AZD-5672** to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.





Click to download full resolution via product page

Figure 2. Workflow for the chemotaxis assay.

Materials:



- CCR5-expressing cells (e.g., Ba/F3-CCR5 cells)
- ChemoTx® disposable chemotaxis system (or similar transwell plate with 5 μm pores)
- Chemoattractant: MIP-1α (CCL3), RANTES (CCL5), or MIP-1β (CCL4)
- AZD-5672
- Vehicle control (e.g., DMSO)
- Cell culture medium
- Cell Titer-Glo® Luminescent Cell Viability Assay (or similar)
- Luminometer

#### Procedure:

- Cell Preparation: Culture CCR5-expressing cells according to standard protocols. Prior to the assay, wash and resuspend the cells in serum-free medium.
- Compound Preparation: Prepare a stock solution of AZD-5672 in DMSO. Make serial
  dilutions in serum-free medium to achieve the desired final concentrations. Ensure the final
  DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Incubation: Incubate the cells with the various concentrations of AZD-5672 or vehicle control for 30-60 minutes at 37°C.
- Assay Plate Setup:
  - Add the chemoattractant (e.g., 0.3 nM MIP-1 $\alpha$ ) to the lower wells of the ChemoTx® plate.
  - Place the filter membrane over the lower wells.
  - Add the pre-incubated cells to the upper wells.
- Migration: Incubate the plate at 37°C in a humidified incubator for 2-4 hours to allow for cell migration.



#### · Quantification:

- After incubation, carefully remove the filter.
- Quantify the number of cells that have migrated to the lower chamber using the Cell Titer-Glo® assay according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Data Analysis:
  - Subtract the background luminescence (wells with medium only).
  - Plot the percentage of inhibition of cell migration against the concentration of AZD-5672.
  - Calculate the IC<sub>50</sub> value using a suitable non-linear regression model.

#### **CCR5 Internalization Assay**

This protocol measures the ability of **AZD-5672** to inhibit chemokine-induced internalization of the CCR5 receptor from the cell surface.





Click to download full resolution via product page

Figure 3. Workflow for the CCR5 internalization assay.

Materials:



- CCR5-expressing cells (e.g., U87-CD4-CCR5 cells)
- Chemokine: RANTES (CCL5)
- AZD-5672
- Vehicle control (e.g., DMSO)
- Fluorescently labeled anti-CCR5 monoclonal antibody (e.g., FITC-conjugated 2D7)
- Flow cytometer
- FACS tubes
- Staining buffer (e.g., PBS with 1% BSA)

#### Procedure:

- Cell Preparation: Culture CCR5-expressing cells to confluency. Harvest the cells gently (e.g., using a non-enzymatic cell dissociation solution).
- Compound Incubation: Resuspend the cells in culture medium and incubate with various concentrations of AZD-5672 or vehicle for 30 minutes at 37°C.
- Internalization Induction: Add a stimulating concentration of RANTES (e.g., 50 nM) to the cell suspensions and incubate for 1 hour at 37°C to induce receptor internalization. Include a negative control with no RANTES.
- Staining:
  - Wash the cells with cold staining buffer to stop internalization.
  - Incubate the cells with a fluorescently labeled anti-CCR5 antibody for 30-60 minutes on ice in the dark.
  - Wash the cells twice with cold staining buffer to remove unbound antibody.
- Flow Cytometry:



- · Resuspend the cells in staining buffer.
- Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
- Data Analysis:
  - Determine the mean fluorescence intensity (MFI) for each sample.
  - Calculate the percentage of CCR5 internalization for the RANTES-stimulated sample relative to the unstimulated control.
  - Plot the percentage of inhibition of internalization against the concentration of AZD-5672.

### P-glycoprotein (P-gp) Mediated Digoxin Transport Assay

This assay determines the inhibitory effect of **AZD-5672** on the transport of a known P-gp substrate, digoxin, across a cell monolayer.





Click to download full resolution via product page

Figure 4. Workflow for the P-gp mediated digoxin transport assay.

Materials:



- Caco-2 cells (or another P-gp expressing cell line like LLC-PK1)
- Transwell® permeable supports
- [3H]-Digoxin
- AZD-5672
- Vehicle control (e.g., DMSO)
- Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES)
- Scintillation counter and vials
- Scintillation fluid

#### Procedure:

- Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
- Assay Preparation:
  - Wash the cell monolayers with transport buffer.
  - Prepare solutions of [<sup>3</sup>H]-digoxin with or without various concentrations of AZD-5672 in transport buffer.
- Transport Experiment:
  - Apical to Basolateral (A-B) Transport: Add the digoxin solution (with or without AZD-5672)
     to the apical chamber and fresh transport buffer to the basolateral chamber.
  - Basolateral to Apical (B-A) Transport: Add the digoxin solution (with or without AZD-5672)
     to the basolateral chamber and fresh transport buffer to the apical chamber.



- Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 60, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
- · Quantification:
  - Add the collected samples to scintillation vials with scintillation fluid.
  - Quantify the amount of transported [3H]-digoxin using a scintillation counter.
- Data Analysis:
  - Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
  - Determine the efflux ratio (Papp B-A / Papp A-B).
  - Plot the inhibition of digoxin efflux against the concentration of AZD-5672 to determine the IC₅₀ value.

#### **Clinical Trial Information**

A Phase IIb clinical trial (NCT00713544) investigated the efficacy and safety of **AZD-5672** in patients with rheumatoid arthritis receiving methotrexate.[2][4] The study evaluated oral doses of 20, 50, 100, and 150 mg once daily.[2] While the drug was generally well-tolerated, it did not show a statistically significant clinical benefit in this patient population compared to placebo.[2]

#### Conclusion

**AZD-5672** is a valuable research tool for studying the role of CCR5 in various physiological and pathological processes, particularly in the context of inflammation and immunology. The protocols provided herein offer a framework for investigating its biological activity in a laboratory setting. Researchers should adapt these protocols as necessary for their specific experimental systems and objectives.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. AZD-5672 | P-gp | CCR | HER | TargetMol [targetmol.com]
- 2. Preclinical and clinical investigation of a CCR5 antagonist, AZD5672, in patients with rheumatoid arthritis receiving methotrexate PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov:443]
- To cite this document: BenchChem. [AZD-5672: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666223#azd-5672-supplier-and-purchasing-information-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com